molecular formula C25H34N4O2S2 B11133650 7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11133650
M. Wt: 486.7 g/mol
InChI Key: QYFQFTYTLKHHPW-ZHZULCJRSA-N
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Description

7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Thiazolidinone Moiety: The thiazolidinone ring is introduced through a condensation reaction involving a thioamide and an α-haloketone.

    Final Coupling: The final step involves coupling the pyrido[1,2-a]pyrimidine core with the thiazolidinone moiety under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[1,2-a]pyrimidine and thiazolidinone derivatives.

Biology

Biologically, this compound may exhibit interesting pharmacological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyrido[1,2-a]pyrimidine and thiazolidinone structures. This combination imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H34N4O2S2

Molecular Weight

486.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H34N4O2S2/c1-5-6-7-8-9-10-13-28-24(31)20(33-25(28)32)14-19-22(26-15-17(2)3)27-21-12-11-18(4)16-29(21)23(19)30/h11-12,14,16-17,26H,5-10,13,15H2,1-4H3/b20-14-

InChI Key

QYFQFTYTLKHHPW-ZHZULCJRSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

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